molecular formula C14H16N2O3 B11093322 4,5-Dihydro-5-acetyl-1-propionyl-1H-1,5-benzodiazepin-2(3H)-one

4,5-Dihydro-5-acetyl-1-propionyl-1H-1,5-benzodiazepin-2(3H)-one

Cat. No.: B11093322
M. Wt: 260.29 g/mol
InChI Key: KOKHLEWUYKYSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-5-acetyl-1-propionyl-1H-1,5-benzodiazepin-2(3H)-one: is a synthetic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique chemical structure, which includes both acetyl and propionyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-5-acetyl-1-propionyl-1H-1,5-benzodiazepin-2(3H)-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through a condensation reaction between an ortho-diamine and a suitable carbonyl compound.

    Introduction of Acetyl and Propionyl Groups: The acetyl and propionyl groups are introduced through acylation reactions. This can be done using acetic anhydride and propionyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and propionyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzodiazepine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated benzodiazepine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various benzodiazepine derivatives with potential pharmaceutical applications.

Biology:

    Receptor Studies: It is used in studies to understand the interaction of benzodiazepines with GABA receptors in the brain.

Medicine:

    Pharmacological Research: The compound is investigated for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.

Industry:

    Chemical Manufacturing: It is used as an intermediate in the production of other complex chemical compounds.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.

    Lorazepam: Known for its potent anxiolytic properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness: 4,5-Dihydro-5-acetyl-1-propionyl-1H-1,5-benzodiazepin-2(3H)-one is unique due to the presence of both acetyl and propionyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

1-acetyl-5-propanoyl-2,3-dihydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C14H16N2O3/c1-3-13(18)16-12-7-5-4-6-11(12)15(10(2)17)9-8-14(16)19/h4-7H,3,8-9H2,1-2H3

InChI Key

KOKHLEWUYKYSKR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(=O)CCN(C2=CC=CC=C21)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.